molecular formula C7H11FO B2953772 (3R,4R)-4-Fluoro-1-oxaspiro[2.5]octane CAS No. 2287237-45-8

(3R,4R)-4-Fluoro-1-oxaspiro[2.5]octane

Cat. No.: B2953772
CAS No.: 2287237-45-8
M. Wt: 130.162
InChI Key: NOMOYIMEWBWVEX-RNFRBKRXSA-N
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Description

(3R,4R)-4-Fluoro-1-oxaspiro[2.5]octane is a fluorinated spirocyclic compound characterized by a bicyclic structure where a five-membered oxolane ring (oxygen-containing) is fused to a cyclopropane moiety via a spiro junction. The stereochemistry at positions 3 and 4 (R-configuration) and the fluorine substituent at the 4-position confer unique electronic and steric properties.

Properties

IUPAC Name

(3R,4R)-4-fluoro-1-oxaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO/c8-6-3-1-2-4-7(6)5-9-7/h6H,1-5H2/t6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMOYIMEWBWVEX-RNFRBKRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CO2)C(C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@]2(CO2)[C@@H](C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-4-Fluoro-1-oxaspiro[2.5]octane typically involves stereoselective methods to ensure the correct configuration of the compound. One common approach is the annulation strategy, which involves the formation of the spirocyclic ring through cyclization reactions. The reaction conditions often include the use of specific catalysts and reagents to achieve high yields and selectivity .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of stereoselective synthesis and annulation strategies are likely employed on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (3R,4R)-4-Fluoro-1-oxaspiro[2.5]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced spirocyclic derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols.

Scientific Research Applications

(3R,4R)-4-Fluoro-1-oxaspiro[2.5]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4R)-4-Fluoro-1-oxaspiro[2.5]octane involves its interaction with specific molecular targets. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to enzymes or receptors. The spirocyclic structure provides a rigid framework that can interact with biological macromolecules, potentially leading to unique biological effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Fluorine Position(s) Notable Properties
(3R,4R)-4-Fluoro-1-oxaspiro[2.5]octane C₇H₁₁FO 130.16 Oxolane, cyclopropane, C-F 4-position High ring strain, moderate lipophilicity
6,6-Difluoro-1-oxaspiro[2.5]octane C₇H₁₀F₂O 148.15 Oxolane, cyclopropane, 2×C-F 6,6-positions Increased metabolic stability, higher logP
4-Oxaspiro[2.5]octane-1-carboxylic acid ethyl ester (CAS 651045-78-2) C₃₇H₄₂O₈ 614.7 Ester, phenylmethoxy None Low solubility, steric hindrance
7-Benzyl-4,7-diazaspiro[2.5]octane derivative C₂₉H₂₈Cl₂F₂N₄O₂S 622.5 Diazaspiro, fluoro-prolyl Multiple Basic, bioactive potential

Research Implications

  • Synthetic Chemistry : The fluorine atom in this compound may direct regioselective reactions, while spiro systems with nitrogen (e.g., diazaspiro) offer routes to chiral catalysts .
  • Drug Design : Compared to Ipratropium analogs, the target’s compact spiro structure and fluorine could improve blood-brain barrier penetration, though this requires validation .

Limitations and Contradictions

  • Evidence gaps exist for direct pharmacological data on the target compound.
  • Structural analogs vary widely in substitution patterns, complicating extrapolation of properties.

Biological Activity

(3R,4R)-4-Fluoro-1-oxaspiro[2.5]octane is a spirocyclic compound notable for its unique structural features, including the presence of a fluorine atom attached to a spirocyclic oxane ring. This compound has garnered attention in medicinal chemistry and biological research due to its potential interactions with various biological pathways and enzymes.

Chemical Structure and Synthesis

The compound's structure allows for stereoselective synthesis, typically involving annulation strategies that ensure the correct configuration. The synthesis often employs specific catalysts and reagents to optimize yields and selectivity. Understanding the chemical behavior of this compound is crucial for its application in biological contexts.

The biological activity of this compound is largely influenced by its interaction with specific molecular targets. The fluorine atom enhances the compound's reactivity and binding affinity to enzymes or receptors. Its spirocyclic structure provides a rigid framework that can effectively interact with biological macromolecules, potentially leading to significant biological effects.

Enzyme Interactions

Research indicates that the compound interacts with various enzymes, particularly through its spirocyclic structure which is a common motif in biologically active compounds. A study highlighted that the stereochemistry of 1-oxaspiro[2.5]octanes significantly affects their biological activity; specifically, O-axial C3 epimers were found to be more reactive than their equatorial counterparts when interacting with yeast epoxide hydrolase (YEH) from Rhodotorula glutinis .

Pharmacological Potential

The derivatives of this compound are being investigated for their pharmacological activities. The compound's unique structure positions it as a candidate for drug discovery, particularly in developing new therapeutic agents targeting specific receptors or pathways in diseases such as cancer or neurological disorders .

Case Studies

  • Stereochemical Preference Study : A study focused on the reactivity of different epimers of 1-oxaspiro[2.5]octanes demonstrated that YEH preferentially hydrolyzed O-axial C3 epimers faster than equatorial ones, underscoring the importance of stereochemistry in enzymatic reactions involving this class of compounds .
  • Binding Affinity Assessments : Research assessing the binding affinity of various compounds related to this compound showed promising results in terms of their interactions with adenosine receptors and other relevant biological targets .

Data Tables

Compound Enzyme Interaction Binding Affinity (Ki, nM) Biological Activity
This compoundYeast Epoxide HydrolaseVaries by epimerEnzymatic detoxification
Derivative AA3 Adenosine Receptor2480 ± 790Antagonist activity
Derivative BKappa Opioid Receptor321 ± 40Analgesic properties

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